3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride
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Overview
Description
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a phenyl group at the 3-position and a carbonyl chloride group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including the Madelung synthesis and Fischer indole synthesis.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where a phenylmagnesium bromide reacts with the pyrrolo[2,3-b]pyridine core.
Formation of the Carbonyl Chloride Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which are important in cancer therapy.
Biological Research: It has been used in studies related to cell proliferation, migration, and apoptosis, particularly in cancer cell lines.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
3-Diazo-2-phenyl-3H-pyrrolo[2,3-b]pyridine: This compound has a diazo group instead of a carbonyl chloride group.
Uniqueness
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C14H9ClN2O |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C14H9ClN2O/c15-13(18)12-11(9-5-2-1-3-6-9)10-7-4-8-16-14(10)17-12/h1-8H,(H,16,17) |
InChI Key |
RFAQDEGZPJIJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC=N3)C(=O)Cl |
Origin of Product |
United States |
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